molecular formula C20H17N5O3 B2735737 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide CAS No. 899996-54-4

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide

Cat. No.: B2735737
CAS No.: 899996-54-4
M. Wt: 375.388
InChI Key: JSHJBBJGAYJIMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide involves the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid with butyramide in the presence of a coupling agent and a base. The reaction is monitored by TLC or HPLC, and once complete, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent.


Molecular Structure Analysis

The molecular weight of this compound is 297.318. The InChI Key is VUFREQVRBBQSPL-UHFFFAOYSA-N.


Chemical Reactions Analysis

The compound is used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .


Physical and Chemical Properties Analysis

The compound is a white solid. Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Anticancer Potential

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide and its derivatives demonstrate significant potential in cancer research. A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, evaluating them for cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. This research highlights the compound's relevance in developing anticancer therapies (Rahmouni et al., 2016).

Abdellatif et al. (2014) further explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and assessed their anticancer activity. Their results, particularly on the MCF-7 human breast adenocarcinoma cell line, underscore the therapeutic potential of these compounds (Abdellatif et al., 2014).

Antimicrobial Activity

The antimicrobial properties of pyrazolopyrimidine derivatives are also noteworthy. A study by El-sayed et al. (2017) synthesized a series of these compounds, revealing moderate to outstanding antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (El-sayed et al., 2017).

Rahmouni et al. (2014) synthesized pyrazolopyrimidine derivatives and evaluated their antibacterial activity. The significant antibacterial properties noted in this study further support the utility of these compounds in antimicrobial research (Rahmouni et al., 2014).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines also exhibit affinity for adenosine receptors. Quinn et al. (1991) reported on a compound with antagonist activity at the A1 adenosine receptor, suggesting potential applications in neurological and cardiovascular research (Quinn et al., 1991).

Anti-Inflammatory Applications

The compound and its derivatives have been studied for anti-inflammatory properties as well. Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines, demonstrating significant anti-inflammatory activity and a lack of ulcerogenic activity, indicating potential in developing safer anti-inflammatory drugs (Auzzi et al., 1983).

Mechanism of Action

The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).

Future Directions

The compound has shown potent antitumor activity in preclinical studies and has also been investigated for its potential use in the treatment of inflammatory and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. These results suggest that the compound and its analogs with the pyrazolo[3,4-d]pyrimidine scaffold might potentially constitute a novel class of anticancer agents, which require further studies .

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14(28-16-10-6-3-7-11-16)19(26)23-24-13-21-18-17(20(24)27)12-22-25(18)15-8-4-2-5-9-15/h2-14H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHJBBJGAYJIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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